(1E)-3-(4-Chlorophenyl)-3-methyl-1-phenyltriaz-1-ene
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Overview
Description
(1E)-3-(4-Chlorophenyl)-3-methyl-1-phenyltriaz-1-ene is an organic compound characterized by the presence of a triazene group, which is a functional group consisting of three nitrogen atoms connected in a linear arrangement
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3-(4-Chlorophenyl)-3-methyl-1-phenyltriaz-1-ene typically involves the reaction of 4-chlorophenylhydrazine with methylphenylketone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to form the triazene compound. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1E)-3-(4-Chlorophenyl)-3-methyl-1-phenyltriaz-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazene group into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted triazene derivatives with various functional groups.
Scientific Research Applications
(1E)-3-(4-Chlorophenyl)-3-methyl-1-phenyltriaz-1-ene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1E)-3-(4-Chlorophenyl)-3-methyl-1-phenyltriaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. The triazene group can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form covalent bonds with nucleophilic sites in proteins and DNA contributes to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
(1E)-3-(4-Chlorophenyl)-3-methyl-1-phenyltriaz-1-ene: Characterized by the presence of a triazene group.
(1E)-3-(4-Chlorophenyl)-3-methyl-1-phenylhydrazine: Similar structure but with a hydrazine group instead of a triazene group.
(1E)-3-(4-Chlorophenyl)-3-methyl-1-phenylazo compound: Contains an azo group instead of a triazene group.
Uniqueness
This compound is unique due to its triazene group, which imparts distinct chemical reactivity and biological activity. The presence of both chlorophenyl and phenyl groups enhances its potential for various applications in research and industry.
Properties
CAS No. |
115818-33-2 |
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Molecular Formula |
C13H12ClN3 |
Molecular Weight |
245.71 g/mol |
IUPAC Name |
4-chloro-N-methyl-N-phenyldiazenylaniline |
InChI |
InChI=1S/C13H12ClN3/c1-17(13-9-7-11(14)8-10-13)16-15-12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
KYNSEJJYZJUSHV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
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